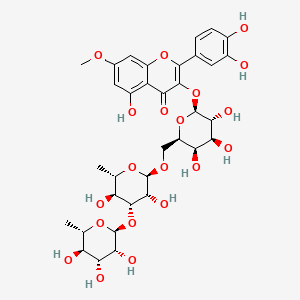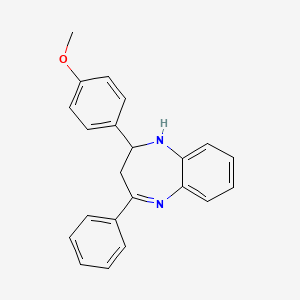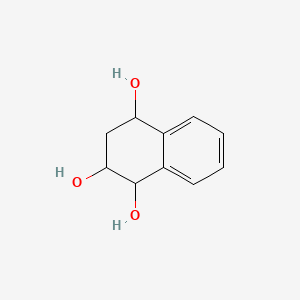
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol is a natural product found in Impatiens balsamina with data available.
Aplicaciones Científicas De Investigación
Tetrahydronaphthalene-1,2,4-triol in Chemical Transformations
Kopský (2006) explored the use of 1,4-epiperoxides (endoperoxides), where 1,2,3,4-tetrahydronaphthalene was photooxygenated, resulting in tricyclic compounds. These were further transformed to 1,2,5,8-Tetrahydro-naphthalene-2,4a,8a-triol, showcasing its potential in chemical synthesis and transformations (Kopský, 2006).
Stereospecific Synthesis
Kelebekli (2008) demonstrated the stereospecific synthesis of a benzoconduritol-C derivative, specifically 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol, via a rhodium-catalyzed reaction, emphasizing its utility in specific and controlled chemical syntheses (Kelebekli, 2008).
Novel Compound Identification
Chen, Qian, and Feng (2010) isolated new tetrahydronaphthalenes from the stem of Impatiens balsamina L., including 1,2,3,4-tetrahydronaphthalene derivatives, which expands the knowledge on naturally occurring tetrahydronaphthalene compounds (Chen, Qian, & Feng, 2010).
Self-Assembly in Molecular Structures
Silly, Ausset, and Sun (2017) studied the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing its ability to form chiral structures, such as close-packed herringbone structures and porous pinwheel nanoarchitectures. This highlights its potential in nanotechnology and materials science (Silly, Ausset, & Sun, 2017).
Propiedades
Número CAS |
76561-89-2 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol |
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-1,2,4-triol |
InChI |
InChI=1S/C10H12O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 |
Clave InChI |
JZINUBOCUVPLGH-UHFFFAOYSA-N |
SMILES |
C1C(C(C2=CC=CC=C2C1O)O)O |
SMILES canónico |
C1C(C(C2=CC=CC=C2C1O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



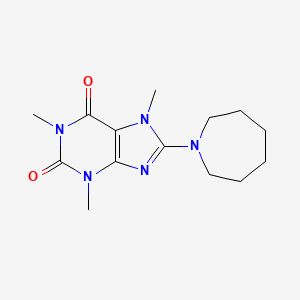

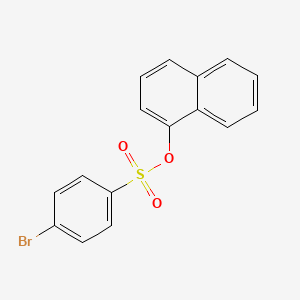
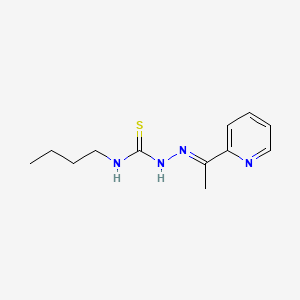
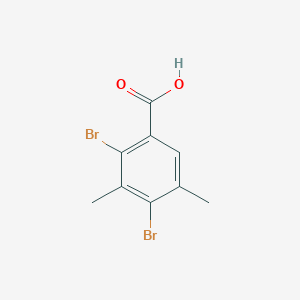



![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
